![molecular formula C19H12Cl3N3 B2694174 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole CAS No. 338411-20-4](/img/structure/B2694174.png)
2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole
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Description
2-(2-Chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole (CPD) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a benzimidazole ring fused with two pyridine rings, two chlorine atoms, and one benzyl group. CPD has been studied extensively in the fields of biochemistry, physiology, and pharmacology due to its unique structure and diverse biological activities.
Scientific Research Applications
Medicinal Chemistry and Biological Activity
Synthesis and Biological Evaluation
Novel benzimidazole derivatives, including those structurally related to 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole, have been synthesized and evaluated for various biological activities. For instance, some derivatives have shown potential as selective neuropeptide Y Y1 receptor antagonists, which could be beneficial in developing anti-obesity drugs (Zarrinmayeh et al., 1998). Moreover, complexes of benzimidazole ligands with metals such as Pd(II) and Pt(II) have been explored for their anticancer properties, demonstrating the versatility of benzimidazole derivatives in therapeutic applications (Ghani & Mansour, 2011).
Materials Science and Fluorescence Applications
Fluorescent Probes for DNA Detection
Benzimidazole derivatives have been found useful as fluorescent probes for DNA detection. The synthesis of novel benzimidazo[1,2-a]quinolines, substituted with various nuclei, was accomplished, showcasing their application as DNA-specific fluorescent probes due to their enhanced fluorescence emission intensity upon binding to DNA (Perin et al., 2011).
Synthetic Methodologies and Chemical Properties
Advanced Synthesis Techniques
Research into the synthesis of pyrido[1,2-a]benzimidazoles has highlighted the importance of acid additives in direct copper-catalyzed amination processes. This approach offers an alternative method for synthesizing derivatives with substituents in the benzene ring, providing access to a broader range of products (Masters et al., 2011). Additionally, the development of a one-step synthesis technique for pyrido[1,2-a]benzimidazole derivatives through a novel multicomponent reaction demonstrates the compound's utility in facilitating efficient chemical synthesis (Yan et al., 2009).
Corrosion Inhibition
Some benzimidazole derivatives have been studied for their inhibitory action against the corrosion of iron in hydrochloric acid solutions, showcasing their potential in materials protection and extending the application of benzimidazole derivatives beyond biological contexts (Khaled, 2003).
properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[(2,4-dichlorophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3/c20-13-8-7-12(15(21)10-13)11-25-17-6-2-1-5-16(17)24-19(25)14-4-3-9-23-18(14)22/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBJRNOFHSKDDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C4=C(N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole |
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